molecular formula C8H15NO B12977397 ((3S,7AR)-hexahydro-1H-pyrrolizin-3-yl)methanol

((3S,7AR)-hexahydro-1H-pyrrolizin-3-yl)methanol

Cat. No.: B12977397
M. Wt: 141.21 g/mol
InChI Key: QDMDCGZXSSNONP-SFYZADRCSA-N
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Description

((3S,7AR)-hexahydro-1H-pyrrolizin-3-yl)methanol is a bicyclic compound that features a pyrrolizine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3S,7AR)-hexahydro-1H-pyrrolizin-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of hydantoins using sodium borohydride, which can yield the desired pyrrolizine derivative . The reaction conditions often include the use of solvents such as methanol and dichloromethane, and the process may require specific catalysts to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and safety. These methods often utilize readily available starting materials and aim to minimize hazardous by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

((3S,7AR)-hexahydro-1H-pyrrolizin-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, ((3S,7AR)-hexahydro-1H-pyrrolizin-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may serve as probes or inhibitors in biochemical assays .

Medicine

Medicinally, this compound and its derivatives have potential therapeutic applications. They may act as lead compounds for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of ((3S,7AR)-hexahydro-1H-pyrrolizin-3-yl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to ((3S,7AR)-hexahydro-1H-pyrrolizin-3-yl)methanol include:

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the pyrrolizine ring system. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

[(3S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]methanol

InChI

InChI=1S/C8H15NO/c10-6-8-4-3-7-2-1-5-9(7)8/h7-8,10H,1-6H2/t7-,8+/m1/s1

InChI Key

QDMDCGZXSSNONP-SFYZADRCSA-N

Isomeric SMILES

C1C[C@@H]2CC[C@H](N2C1)CO

Canonical SMILES

C1CC2CCC(N2C1)CO

Origin of Product

United States

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